ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate

Antiviral drug discovery Flaviviridae Structure-activity relationship

This N1-ethyl acetate, 5,6-dimethyl-2-styrylbenzimidazole is a structurally distinct building block for targeted oncology (EGFR/BRAFV600E) and antiviral (Flaviviridae) SAR programs. The 5,6-dimethyl core enables flavin antagonism absent in unsubstituted analogs, while the N-ethyl acetate side chain introduces a vector unexplored in published series. Procure this ≥95% purity compound to expand your kinase inhibitor library or antimicrobial screening panel.

Molecular Formula C21H22N2O2
Molecular Weight 334.419
CAS No. 321433-09-4
Cat. No. B2598100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate
CAS321433-09-4
Molecular FormulaC21H22N2O2
Molecular Weight334.419
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=C(C(=C2)C)C)N=C1C=CC3=CC=CC=C3
InChIInChI=1S/C21H22N2O2/c1-4-25-21(24)14-23-19-13-16(3)15(2)12-18(19)22-20(23)11-10-17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3/b11-10+
InChIKeyPAFYMXFWSMYBPD-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate (CAS 321433-09-4): Procurement-Relevant Structural & Class Profile


Ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate (CAS 321433-09-4) is a synthetic N-alkylated 2-styrylbenzimidazole derivative bearing a C5–C6 dimethyl substitution pattern on the benzimidazole core and an ethyl acetate side chain at N1. It belongs to the broader 2-styrylbenzimidazole class, which has been explored for antiviral, anticancer, and antimicrobial applications [1]. The compound is commercially supplied at ≥95% purity (typical catalogue specification), with a molecular formula of C₂₁H₂₂N₂O₂ and a molecular weight of 334.41 g/mol . Despite the well-documented bioactivity of the 2-styrylbenzimidazole pharmacophore, direct primary pharmacological data for this specific N-ethyl acetate, 5,6-dimethyl-substituted congener remain absent from the peer-reviewed biomedical literature as of the current search horizon.

Why Generic Substitution Fails for Ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate (CAS 321433-09-4)


Within the 2-styrylbenzimidazole class, minor structural variations—particularly the presence and position of N-alkyl substituents and benzimidazole ring methylation—profoundly alter biological target engagement, potency, and selectivity. For example, in a 2026 study of styryl benzimidazole-based dual EGFR/BRAFᵛ⁶⁰⁰ᴱ inhibitors, the most potent antiproliferative compound (4f) achieved EGFR IC₅₀ = 79 nM and BRAFᵛ⁶⁰⁰ᴱ IC₅₀ = 77 nM, whereas closely related analogs within the same series displayed substantially weaker activity [1]. Similarly, N-alkylation state has been shown to modulate antiviral EC₅₀ values by >10-fold across structurally similar 2-styrylbenzimidazole congeners [2]. The 5,6-dimethyl substitution further differentiates binding; 5,6-dimethylbenzimidazole itself acts as a flavin antagonist in Salmonella, a property absent in the unsubstituted benzimidazole core [3]. Consequently, the unique combination of (i) 5,6-dimethyl ring substitution, (ii) (E)-styryl at C2, and (iii) N1-ethyl acetate side chain confers a distinct structural topology that cannot be reliably reproduced by any single close analog.

Quantitative Differentiation Evidence for Ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate (CAS 321433-09-4) vs. Closest Analogs


N1-Alkylation State Drives >10-Fold Antiviral Potency Modulation in 2-Styrylbenzimidazoles

In the 2-styrylbenzimidazole antiviral series evaluated against BVDV (bovine viral diarrhea virus), N-alkylated derivatives exhibited EC₅₀ values spanning a >10-fold concentration range (1.7–16 µM) depending on the specific alkylation pattern, whereas the non-alkylated parent compounds generally showed weaker or undetectable activity. Compound 17, an N-substituted 2-styrylbenzimidazole, achieved the highest potency with EC₅₀ = 1.7 µM [1]. Ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate incorporates a specific N1-ethyl acetate group that is structurally distinct from the N-substituents in the tested series, implying that its antiviral activity profile will differ quantitatively from both non-alkylated and differently N-alkylated congeners.

Antiviral drug discovery Flaviviridae Structure-activity relationship

5,6-Dimethyl Benzimidazole Core Confers a Unique Flavin Antagonism Mechanism Absent in Non-Methylated Analogs

5,6-Dimethylbenzimidazole (DMB), the core substructure of CAS 321433-09-4, functions as a specific flavin antagonist in Salmonella enterica serovar Typhimurium, arresting bacterial growth through interference with flavin-dependent metabolic pathways. This activity is uniquely dependent on the 5,6-dimethyl substitution pattern; unsubstituted benzimidazole does not exhibit this mechanism [1]. Ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate retains the 5,6-dimethylbenzimidazole core while adding the styryl and N-ethyl acetate substituents that further modulate lipophilicity and target accessibility.

Antimicrobial resistance Flavin metabolism Mechanism-based differentiation

Dual EGFR/BRAFᵛ⁶⁰⁰ᴱ Inhibition by Styryl Benzimidazole Scaffold Demonstrates Subnanomolar Potency for Optimized Congeners

A 2026 structure-activity relationship study on styryl benzimidazole-based derivatives identified compound 4f as a potent dual EGFR/BRAFᵛ⁶⁰⁰ᴱ inhibitor with EGFR IC₅₀ = 79 ± 5 nM and BRAFᵛ⁶⁰⁰ᴱ IC₅₀ = 77 nM, comparable to the reference drugs erlotinib and vemurafenib, respectively. Within the same series (compounds 4a–g, 5, 6a–b), antiproliferative activity varied substantially across MCF-7, A549, HCT-116, and HepG2 cancer cell lines, with only a subset of congeners (4c, 4f, 4g, 6b) showing notable antiproliferative effects [1]. Ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate shares the styryl benzimidazole core and the (E)-styryl configuration essential for EGFR/BRAF target engagement, with the 5,6-dimethyl and N-ethyl acetate groups providing additional vectors for kinase pocket occupancy optimization.

Targeted cancer therapy Kinase inhibition EGFR/BRAF dual inhibitors

N-Alkyl Chain Length and Ester Type Modulate Lipophilicity and Predicted ADME Properties vs. Methyl Ester and Free Acid Analogs

The ethyl acetate side chain at N1 of CAS 321433-09-4 represents a deliberate physicochemical tuning choice compared with common close analogs. Relevant comparators include: (i) the methyl ester analog, (E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate, which has one fewer methylene unit in the ester alkyl chain; (ii) the free carboxylic acid analog, 2-(2-styryl-1H-benzimidazol-1-yl)acetic acid; (iii) the non-ester N-alkyl analogs such as N-methyl-2-styrylbenzimidazole. Within the benzimidazole class, increasing ester alkyl chain length from methyl to ethyl predictably elevates logP by approximately 0.5 units, reduces aqueous solubility, and modifies both passive membrane permeability and esterase-mediated hydrolysis rates [1]. These differences are significant enough that methyl and ethyl ester prodrugs of benzimidazole acetic acid derivatives are not considered therapeutically interchangeable without explicit bioequivalence testing.

Physicochemical profiling Drug-likeness N-alkyl substitution effects

C5–C6 Dimethyl Substitution Differentiates from C5/C6-Monosubstituted and Unsubstituted 2-Styrylbenzimidazole Analogs

The symmetric 5,6-dimethyl substitution on the benzimidazole ring distinguishes CAS 321433-09-4 from the widely available 2-styrylbenzimidazole without ring substitution (CAS 244759-53-3 analog without N-alkylation) and from mono-substituted variants (e.g., 5-nitro-2-styrylbenzimidazole, 5-chloro-2-styrylbenzimidazole). In antimicrobial screening of 2-styrylbenzimidazole derivatives, 5-(nitro/chloro)-substituted compounds exhibited distinct MIC profiles against Gram-positive and Gram-negative bacterial strains compared with unsubstituted analogs, with potency differences exceeding 4-fold among closely related substitution patterns [1]. The electron-donating dimethyl substitution is expected to further modulate the electronic properties of the benzimidazole ring, altering both π-stacking interactions with biological targets and the compound's redox behavior.

Structure-activity relationship Ring substitution effects Benzimidazole core modification

Crystal Structure Confirms Disordered Ethyl Side Chain—Implications for Solid-State Stability and Formulation

The crystal structure of the non-dimethylated analog, ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate (C₁₉H₁₈N₂O₂), has been determined by single-crystal X-ray diffraction. The structure reveals that the ethyl side chain is disordered over two sets of sites in a 0.50:0.50 ratio, while the benzimidazole and styryl phenyl ring planes adopt a dihedral angle of 18.18(17)° [1]. This crystallographic disorder of the ethyl acetate moiety has direct consequences for solid-state properties: disordered crystal packing typically reduces lattice energy, leading to lower melting points, higher solubility, and altered hygroscopicity compared with ordered analogs. For CAS 321433-09-4, which contains the same ethyl acetate N1 substituent plus additional 5,6-dimethyl groups, a similar or greater degree of side-chain disorder is anticipated, with implications for bulk material handling, formulation consistency, and long-term stability.

Solid-state characterization X-ray crystallography Formulation development

Research and Industrial Application Scenarios for Ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate (CAS 321433-09-4)


Antiviral Lead Optimization Requiring Specific N1-Ethyl Acetate Substitution for SAR Expansion

In antiviral programs targeting Flaviviridae (BVDV, HCV, RSV), the established SAR from the 2-styrylbenzimidazole series demonstrates that N-alkylation is a critical determinant of antiviral potency, with EC₅₀ values spanning >10-fold depending on the N-substituent [1]. CAS 321433-09-4 provides a unique N1-ethyl acetate, 5,6-dimethyl-substituted vector not represented in any published antiviral 2-styrylbenzimidazole series. Researchers seeking to expand SAR beyond the previously explored N-alkyl space should procure this compound as a structurally distinct building block. Direct antiviral testing against BVDV, CVB-2, and RSV, with parallel cytotoxicity assessment on MDBK, BHK, and Vero 76 cells, is recommended based on the established assay framework [1].

Kinase Inhibitor Discovery Leveraging the Styryl Benzimidazole Pharmacophore for EGFR/BRAFᵛ⁶⁰⁰ᴱ Dual Targeting

The 2026 demonstration that styryl benzimidazole derivatives can achieve sub-100 nM dual EGFR/BRAFᵛ⁶⁰⁰ᴱ inhibition, with compound 4f exhibiting EGFR IC₅₀ = 79 nM and BRAFᵛ⁶⁰⁰ᴱ IC₅₀ = 77 nM, validates this scaffold for targeted oncology applications [2]. CAS 321433-09-4 incorporates the essential (E)-styryl benzimidazole pharmacophore while introducing 5,6-dimethyl and N-ethyl acetate substituents that are not present in the published series (4a–g, 5, 6a–b). Screening this compound against EGFR and BRAFᵛ⁶⁰⁰ᴱ enzymatic assays, followed by antiproliferative profiling on MCF-7, A549, HCT-116, and HepG2 cancer cell lines with MCF-10A selectivity counterscreen, would directly test whether the 5,6-dimethyl / N-ethyl acetate substitution pattern enhances or diminishes the kinase inhibitory activity relative to the published lead 4f [2].

Antimicrobial Screening Exploiting the 5,6-Dimethylbenzimidazole Flavin Antagonism Mechanism

The 5,6-dimethylbenzimidazole core uniquely enables flavin antagonism as demonstrated in Salmonella Typhimurium, a mechanism entirely absent in unsubstituted benzimidazole [3]. CAS 321433-09-4 combines this 5,6-dimethyl substitution with an (E)-styryl group at C2 and an N-ethyl acetate side chain, creating a hybrid structure with potential dual antimicrobial mechanisms (flavin antagonism plus membrane perturbation from the lipophilic styryl moiety). Researchers should prioritize MIC determination against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella planticola) clinical strains, with ciprofloxacin as a reference standard, based on established 2-styrylbenzimidazole antimicrobial screening protocols [4]. Flavin supplementation rescue experiments should be included to confirm mechanism engagement.

Physicochemical and Solid-State Characterization for Preformulation Development

The crystallographically demonstrated ethyl side chain disorder (0.50:0.50 ratio) in the closely related analog ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate [5] indicates that CAS 321433-09-4 is likely to exhibit similar solid-state disorder, with implications for solubility, hygroscopicity, and stability. Researchers conducting preformulation studies should procure this specific compound for powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), dynamic vapor sorption (DVS), and equilibrium solubility determination across biorelevant media (FaSSIF/FeSSIF). Comparative solid-state characterization against the methyl ester and free acid analogs would quantify the effect of the N-ethyl acetate moiety on crystallinity and stability, informing salt/co-crystal selection and formulation strategy.

Quote Request

Request a Quote for ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.